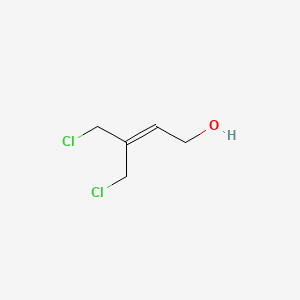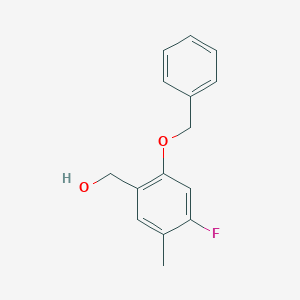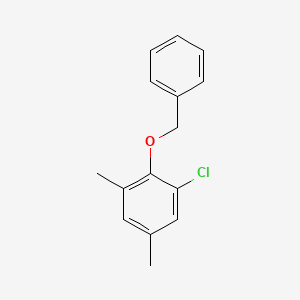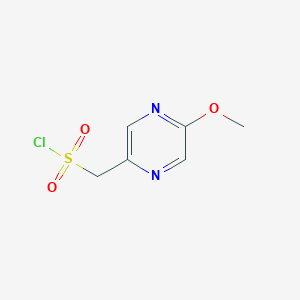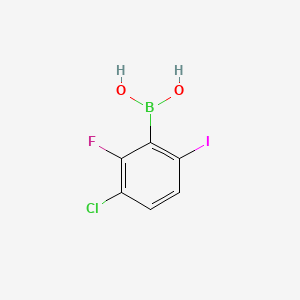![molecular formula C7H14FNO B14025343 (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol is a chiral compound with a unique structure that includes a fluorine atom and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol typically involves the stereoselective introduction of the fluorine atom and the construction of the pyrrolidine ring. One common method involves the use of chiral starting materials and reagents to ensure the desired stereochemistry is achieved. For example, the synthesis might start with a chiral epoxide, which undergoes ring-opening with a fluorinated nucleophile, followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in a variety of different compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with chiral centers.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of (S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can play a crucial role in these interactions by influencing the compound’s electronic properties and its ability to form hydrogen bonds. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
(S)-1-((2S,4R)-4-Hydroxy-1-methylpyrrolidin-2-yl)ethan-1-ol: This compound lacks the fluorine atom, which can significantly alter its reactivity and biological activity.
(S)-1-((2S,4R)-4-Chloro-1-methylpyrrolidin-2-yl)ethan-1-ol: The chlorine atom can have different electronic effects compared to fluorine, leading to differences in reactivity and interactions with molecular targets.
(S)-1-((2S,4R)-4-Methyl-1-methylpyrrolidin-2-yl)ethan-1-ol: The absence of a halogen atom can result in different physical and chemical properties, such as solubility and stability.
Propriétés
Formule moléculaire |
C7H14FNO |
|---|---|
Poids moléculaire |
147.19 g/mol |
Nom IUPAC |
(1S)-1-[(2S,4R)-4-fluoro-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H14FNO/c1-5(10)7-3-6(8)4-9(7)2/h5-7,10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 |
Clé InChI |
DIWHMZGAZWOSSH-XVMARJQXSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1C[C@H](CN1C)F)O |
SMILES canonique |
CC(C1CC(CN1C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


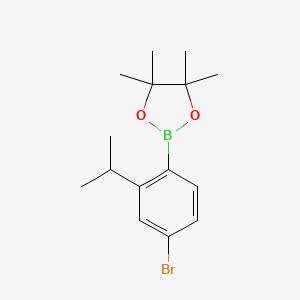
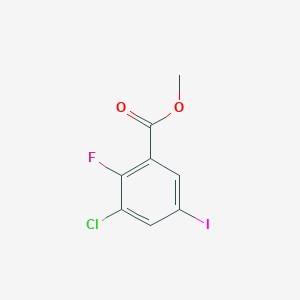
![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)
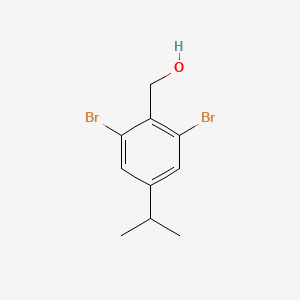
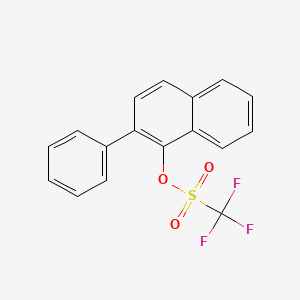
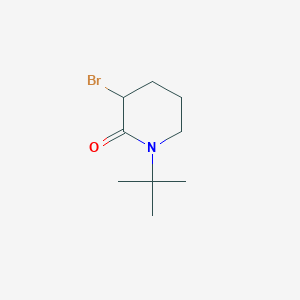
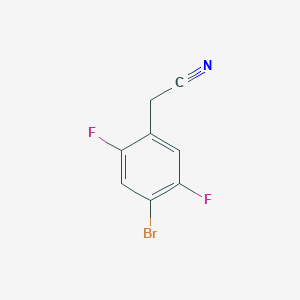

![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
